Kayaflavone
Overview
Description
Kayaflavone is a natural product found in Taxus cuspidata, Afrocarpus gracilior, and other organisms with data available.
Scientific Research Applications
Cytotoxic Properties
Kayaflavone, a biflavone, has been studied for its cytotoxic properties. It was identified in the plant Selaginella moellendorffii, and its presence was associated with dose-dependent inhibition of the growth of human ovarian adenocarcinoma cells (Sun et al., 1997). Additionally, this compound was isolated from Ranunculus ternatus and evaluated for its chemical constituents, contributing to a broader understanding of its potential medicinal applications (Gao Wenyuan, 2008).
Anti-inflammatory and Antioxidant Effects
Theaflavins, a group of compounds to which this compound is related, have shown potential in reducing inflammation and bone resorption. A study demonstrated that theaflavins could inhibit alveolar bone loss and reduce inflammatory cell infiltration in experimental periodontitis in rats, suggesting a potential therapeutic role in periodontal disease (Wu et al., 2018).
Interaction with Biological Enzymes
This compound's interaction with biological enzymes has been studied, particularly its inhibitory potential against human α-amylase. This suggests its relevance in understanding the mechanisms of metabolic processes and potential applications in metabolic disorder treatments (Ogunwa & Ayenitaju, 2017).
Antiviral Properties
In recent studies, derivatives of amentoflavone, including this compound, have been evaluated for their potential as anti-COVID-19 agents. These studies underscore the significance of this compound and related compounds in the ongoing search for effective treatments against viral infections, particularly novel coronaviruses (Hossain et al., 2023).
Properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O10/c1-39-19-7-4-16(5-8-19)26-14-23(37)32-24(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-25(20)40-2)27-13-22(36)31-21(35)11-18(34)12-29(31)42-27/h4-15,34-35,38H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROKRDUARFDCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O10 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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